3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide
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Overview
Description
The compound “3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide” is a complex organic molecule that contains several functional groups, including a bromo group, a methoxy group, a sulfamoyl group, and a carbamothioyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, it may involve several steps including bromination, methoxylation, and the introduction of the sulfamoyl and carbamothioyl groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The bromo group might be susceptible to nucleophilic substitution reactions, while the carbamothioyl group could potentially undergo addition or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Antioxidant Activity
This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of benzamide derivatives, including this compound, allows them to act as free radical scavengers, thereby reducing oxidative stress in biological systems .
Antibacterial Activity
Benzamide derivatives have shown promising antibacterial activity. The presence of the sulfamoylphenyl group in the compound contributes to its ability to inhibit the growth of various bacteria. This makes it a potential candidate for developing new antibacterial agents .
Carbonic Anhydrase Inhibition
The compound has been evaluated for its ability to inhibit carbonic anhydrases, which are enzymes involved in the regulation of pH and CO2 transport. Inhibitors of these enzymes have therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness .
Pharmaceutical Intermediates
As a pharmaceutical intermediate, 3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide can be used in the synthesis of more complex molecules. It serves as a building block in the creation of various pharmaceuticals, highlighting its importance in drug development .
Enzyme Mimics
The compound’s structural features allow it to act as an enzyme mimic. Enzyme mimics are compounds that can replicate the function of enzymes, which can be used in industrial processes or as part of therapeutic strategies .
Mycobacterial Enzyme Inhibition
Research has indicated that benzamide derivatives can inhibit mycobacterial enzymes, which is significant for the treatment of tuberculosis. The compound’s ability to target these enzymes could lead to the development of new antitubercular drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O4S2/c1-23-13-7-2-9(8-12(13)16)14(20)19-15(24)18-10-3-5-11(6-4-10)25(17,21)22/h2-8H,1H3,(H2,17,21,22)(H2,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPDTUIRCDQDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide |
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